molecular formula C7H11NO2S B038487 Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate CAS No. 125089-02-3

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B038487
CAS No.: 125089-02-3
M. Wt: 173.24 g/mol
InChI Key: KHUBACFPTYUTGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate is a heterocyclic compound with a thiophene ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate typically involves the reaction of methyl 3-amino-4,5-dihydrothiophene-2-carboxylate with methyl iodide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
  • Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles

Uniqueness

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate (CAS Number: 125089-02-3) is a heterocyclic compound featuring a thiophene ring, which has garnered attention for its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C7_7H11_11NO2_2S
  • Molecular Weight : 173.23 g/mol
  • Structural Features : The compound consists of a thiophene ring substituted with an amino group and a carboxylate ester, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor or activator of various enzymes involved in metabolic pathways, potentially influencing cellular processes and biochemical cascades.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : It might bind to specific receptors that modulate cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a high-throughput screening study involving various compounds against Mycobacterium tuberculosis, it was found that several derivatives of this compound demonstrated over 90% inhibition at certain concentrations .

Table 1: Antimicrobial Activity Against M. tuberculosis

Compound NameIC50 (μg/mL)% Inhibition
This compound0.072 ± 0.009>90%
Amikacin (Control)--

Anticancer Properties

In addition to its antimicrobial effects, the compound is being explored for its anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .

Comparative Studies

Comparative analyses with structurally similar compounds highlight the unique biological profile of this compound.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Biological Activity
Methyl 3-amino-thiophene-2-carboxylateThiophene ringLimited antimicrobial activity
Methyl 4-amino-thiophene-2-carboxylateDifferent amino positionVarying anticancer effects
Methyl 3-amino-coumarinCoumarin moietyStrong antimicrobial properties

The distinct substitution pattern of this compound contributes to its enhanced biological activity compared to these similar compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound. For instance:

  • Synthesis of Articaine Derivatives : This compound serves as an intermediate in the synthesis of Articaine, a dental anesthetic known for its efficacy and safety profile in clinical settings.
  • High Throughput Screening Results : A study involving a library of compounds evaluated the inhibitory effects on M. tuberculosis, confirming the significant potential of methyl 3-amino derivatives in combating resistant strains .

Properties

IUPAC Name

methyl 4-amino-3-methyl-2,3-dihydrothiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUBACFPTYUTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390670
Record name Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125089-02-3
Record name Methyl 3-amino-4,5-dihydro-4-methyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125089-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-amino-2-(methoxycarbonyl)-4,5-dihydrothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
Reactant of Route 3
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.